molecular formula C7H8N4OS B2752141 1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol CAS No. 89853-01-0

1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol

Cat. No. B2752141
CAS RN: 89853-01-0
M. Wt: 196.23
InChI Key: GQVIJTAZMUXDKH-UHFFFAOYSA-N
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Patent
US07217710B2

Procedure details

4-(N-Methyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (6.0 g, 0.025 mol) was added to a 10% aqueous potassium hydroxide solution. The reaction mixture was heated to reflux for 15 minutes, and then cooled to room temperature. The system was acidified with a 25% aqueous acetic acid solution and the formed product was isolated by filtration. Crude product was recrystalized from a 3:1 ethanol-water mixture to give 4.6 g (95%) of pure 1-methyl-6-methylsulfanyl-1,2-dihydro-pyrazolo[3,4-d]pyrimidin-3-one; LC/MS (m/e)=197.0 (MH+), Rt=1.30 min.
Name
4-(N-Methyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([N:14]([CH3:16])[NH2:15])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C.[OH-].[K+]>C(O)(=O)C>[CH3:16][N:14]1[C:7]2=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=[C:6]2[C:4](=[O:3])[NH:15]1 |f:1.2|

Inputs

Step One
Name
4-(N-Methyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)N(N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the formed product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Crude product was recrystalized from a 3:1 ethanol-water mixture

Outcomes

Product
Name
Type
product
Smiles
CN1NC(C=2C1=NC(=NC2)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.